1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a structurally complex molecule featuring a piperazine core substituted at position 1 with a benzenesulfonyl group bearing a pyrazole ring and at position 4 with a 1,2,5-thiadiazole moiety. The benzenesulfonyl group is a common pharmacophore in sulfonamide-based drugs, influencing solubility and bioavailability .
Properties
IUPAC Name |
3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-4-2-13(3-5-14)21-7-1-6-16-21)20-10-8-19(9-11-20)15-12-17-24-18-15/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOCTIQVXSRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
Formation of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-aminobenzenesulfonic acid with nitrosyl chloride to form the corresponding sulfonyl chloride.
Synthesis of 1,2,5-thiadiazole: This can be prepared through the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves the coupling of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 1,2,5-thiadiazole and piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s distinctiveness arises from the combination of benzenesulfonyl-pyrazole and thiadiazole-piperazine motifs. Below is a comparative analysis of key analogs:
Key Observations:
- Pyrazole vs. Thiazole/Thiadiazole: The target compound’s 1,2,5-thiadiazole may confer greater metabolic stability compared to thiazole derivatives (e.g., ’s antinociceptive compounds) due to reduced susceptibility to oxidation .
- Sulfonyl Group Variations: The benzenesulfonyl group in the target compound differs from trifluoromethoxy-substituted analogs (e.g., BJ49388 in ), which may alter lipophilicity and membrane permeability .
- Biological Implications: While the thiadiazole moiety is absent in ’s antibacterial arylpiperazines, its inclusion in the target compound could modulate activity against resistant bacterial strains .
Pharmacological and Physicochemical Properties
- LogP and Solubility: The benzenesulfonyl group enhances hydrophilicity relative to lipophilic cinnamyl derivatives (), while the thiadiazole’s electronegativity may improve aqueous solubility compared to trifluoromethoxy groups .
- Target Engagement: Pyrazole-containing piperazines (e.g., ’s Compound 5) often target kinases or GPCRs, suggesting the thiadiazole variant might interact with similar pathways .
Biological Activity
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound with significant biological activity. Its unique chemical structure, which incorporates a pyrazole ring, a benzenesulfonyl group, and a thiadiazole moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is , with a molecular weight of 376.5 g/mol. The compound features distinct functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂S₂ |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2097901-82-9 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological targets.
The mechanism by which 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine exerts its effects involves interaction with specific enzymes and receptors. It is hypothesized that the compound can inhibit certain enzymatic activities by binding to active sites or allosteric sites on target proteins. This modulation can influence various biochemical pathways critical for cell survival and proliferation.
Anticancer Activity
A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine exhibited significant cytotoxicity against cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | 10.5 | HeLa (cervical cancer) |
| Similar Pyrazole Derivative | 8.7 | MCF7 (breast cancer) |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Inhibition of Acetylcholinesterase
Research has indicated that piperazine derivatives can act as inhibitors of human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Virtual screening studies demonstrated that certain derivatives bind effectively to AChE's active site:
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | -9.8 | Acetylcholinesterase |
| Related Piperazine Derivative | -8.5 | Acetylcholinesterase |
This inhibition could potentially lead to therapeutic strategies for treating Alzheimer's disease by enhancing cholinergic transmission.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with piperazine ring formation followed by sulfonylation and thiadiazole substitution. Key steps include:
- Piperazine sulfonylation : Use of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to introduce the sulfonyl group.
- Thiadiazole coupling : Thiadiazole-3-yl derivatives are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Optimization : Solvents like DMF or dichloromethane, catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature control (60–80°C) significantly impact yield and purity. For example, excess sulfonyl chloride (1.2 eq) improves sulfonylation efficiency .
Table 1 : Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | THF | None | RT | 75–85 |
| Thiadiazole coupling | DMF | Pd(PPh₃)₄ | 80 | 60–70 |
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in sulfonyl-substituted piperazine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing with analogs. For example, sulfonyl protons appear downfield (δ 7.5–8.5 ppm), while piperazine N–H protons resonate at δ 2.5–3.5 ppm. Overlapping signals can be resolved using 2D NMR (HSQC, HMBC) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Thiadiazole rings often show characteristic losses (e.g., –N₂S).
- Case Study : A 2025 study resolved a structural ambiguity in a related compound using HMBC correlations between the sulfonyl group and pyrazole protons .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in structurally similar piperazine-thiadiazole hybrids?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values against kinase targets) to identify outliers. For instance, substituent electronic effects (e.g., electron-withdrawing groups on thiadiazole) may explain variability in enzyme inhibition .
- Dose-Response Refinement : Test compounds across a broader concentration range (e.g., 0.1–100 µM) to account for non-linear effects.
- Structural Clustering : Group analogs by substituent patterns (e.g., pyrazole vs. imidazole) to isolate activity trends. A 2023 study linked 3,5-dimethylpyrazole moieties to enhanced antimicrobial activity .
Q. How do electronic and steric effects of thiadiazole substituents influence target interactions?
- Methodological Answer :
- QSAR Modeling : Use Hammett constants (σ) and steric parameters (Taft Es) to correlate substituent effects with activity. For example:
- Electron-deficient thiadiazoles (e.g., –CF₃) enhance π-stacking with aromatic residues in enzyme active sites.
- Bulky groups (e.g., –CH₂Ph) may disrupt binding due to steric clashes, reducing potency .
Table 2 : Substituent Effects on DPP-IV Inhibition (Data from )
| Substituent | σ (Hammett) | IC₅₀ (nM) |
|---|---|---|
| –H | 0 | 120 |
| –CF₃ | 0.54 | 45 |
| –OCH₃ | -0.27 | 220 |
Q. What computational methods predict binding affinity with enzymes like dipeptidyl peptidase IV (DPP-IV)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., Tyr547 in DPP-IV) form hydrogen bonds with the sulfonyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-thiadiazole-enzyme complex. RMSD values <2 Å indicate stable binding .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions. A 2024 study found the thiadiazole ring contributes −3.2 kcal/mol to binding .
Q. How can X-ray diffraction differentiate π-π stacking and hydrogen bonding in crystal structures?
- Methodological Answer :
- Distance/Angle Metrics : π-π interactions occur at 3.3–3.8 Å interplanar distances, while hydrogen bonds (e.g., N–H⋯O=S) show shorter contacts (2.5–3.0 Å) and angles >120° .
- Hirshfeld Surface Analysis : Visualize interaction fingerprints using CrystalExplorer. A 2025 study of a sulfonyl-piperazine derivative revealed 12% π-π and 8% H-bond contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
